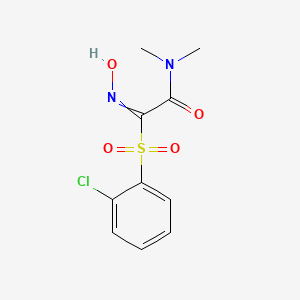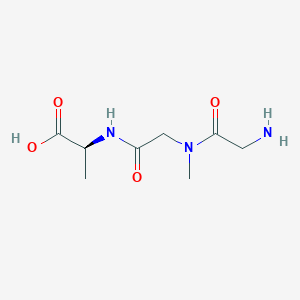
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is a specialized organic compound characterized by the presence of a trifluoromethyl group and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with an octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,2,2-Trifluoroacetimidoyl chloride+Octylamine→Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of the corresponding amide.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to modify biological molecules.
Biological Research: Used in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-1-naphthalenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is unique due to the presence of the octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Propiedades
Número CAS |
172510-99-5 |
|---|---|
Fórmula molecular |
C10H17ClF3N |
Peso molecular |
243.70 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-octylethanimidoyl chloride |
InChI |
InChI=1S/C10H17ClF3N/c1-2-3-4-5-6-7-8-15-9(11)10(12,13)14/h2-8H2,1H3 |
Clave InChI |
WHHGGOLFHBLSQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)



![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)

phosphane](/img/structure/B14269108.png)

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
